molecular formula C13H14O4 B8301264 (1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane

(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane

Cat. No.: B8301264
M. Wt: 234.25 g/mol
InChI Key: YVZYNXNBLFZJNU-NAWOPXAZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane is a chemical compound that has garnered significant interest in the field of organic synthesis and medicinal chemistry. This compound is a derivative of mannopyranose, a type of sugar molecule, and features a benzyl group attached to its structure. Its unique chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.

Preparation Methods

The synthesis of (1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[42102,4]nonane typically involves several steps, starting from readily available sugar derivativesThe reaction conditions often involve the use of reagents such as benzyl chloride and bases like potassium carbonate.

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but optimized for larger batch sizes. The process may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: It is a precursor in the synthesis of antiviral and anticancer agents, making it crucial in drug development.

    Industry: Its role as an intermediate in the production of various bioactive compounds underscores its importance in industrial applications

Mechanism of Action

The mechanism of action of (1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to various biochemical effects. The pathways involved often include glycosylation reactions, where the compound acts as a donor or acceptor of sugar moieties.

Comparison with Similar Compounds

(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane can be compared with other similar compounds, such as:

    1,62,3-Dianhydro-4-O-(2,3-di-O-benzyl-beta-D-glucopyranosyl)-beta-D-mannopyranose: This compound features additional benzyl groups and has different reactivity and applications.

    1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another sugar derivative used in nucleoside synthesis, but with distinct structural and functional properties.

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane

InChI

InChI=1S/C13H14O4/c1-2-4-8(5-3-1)6-14-10-9-7-15-13(16-9)12-11(10)17-12/h1-5,9-13H,6-7H2/t9-,10-,11+,12+,13-/m1/s1

InChI Key

YVZYNXNBLFZJNU-NAWOPXAZSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H](O3)[C@H](O1)O2)OCC4=CC=CC=C4

Canonical SMILES

C1C2C(C3C(O3)C(O1)O2)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.